Stereochemical Purity: Defined (S)-Configuration vs. Racemic Mixtures or (R)-Enantiomer
The (S)-stereochemistry is a critical determinant of biological activity and synthetic fidelity. This compound is supplied as a single enantiomer with a defined optical rotation, whereas racemic mixtures or the (R)-enantiomer (CAS 332064-73-0) would produce different diastereomers in subsequent reactions [1]. Using the incorrect stereoisomer can lead to a complete loss of target binding or altered pharmacokinetics .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (optical rotation data not specified but implied by nomenclature) |
| Comparator Or Baseline | (R)-enantiomer (CAS 332064-73-0) [1] |
| Quantified Difference | Opposite chirality leads to diastereomeric products; no quantitative activity data available. |
| Conditions | N/A (stereochemical descriptor) |
Why This Matters
For applications requiring chiral purity, procurement of the correct enantiomer is non-negotiable to avoid synthetic failure.
- [1] ChemWhat. (2017). BOC-(R)-3-AMINO-(6-PHENYL)-5-HEXENOIC ACID CAS #: 332064-73-0. ChemWhat.kr. View Source
